molecular formula C8H16N2O3 B7940888 (2R)-2-[(2R)-2-amino-3-methylbutanamido]propanoic acid

(2R)-2-[(2R)-2-amino-3-methylbutanamido]propanoic acid

Cat. No.: B7940888
M. Wt: 188.22 g/mol
InChI Key: HSRXSKHRSXRCFC-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[(2R)-2-amino-3-methylbutanamido]propanoic acid is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(2R)-2-amino-3-methylbutanamido]propanoic acid typically involves the coupling of a carboxylic acid derivative with an amine. One common method is the activation of a carboxylic acid to form an acid chloride, which then reacts with an amine to form the desired amide . The reaction conditions often involve the use of a strong acid, such as sulfuric acid, to facilitate the formation of the carbocation intermediate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(2R)-2-amino-3-methylbutanamido]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oximes, nitro compounds, alcohols, aldehydes, and various substituted amides. These products can be further utilized in different chemical and biological applications.

Scientific Research Applications

(2R)-2-[(2R)-2-amino-3-methylbutanamido]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-[(2R)-2-amino-3-methylbutanamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, altering their activity and affecting metabolic pathways. It may also interact with cell surface receptors, triggering intracellular signaling cascades that lead to various physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral amino acid derivatives, such as (2S,3R)-3-methylglutamate and 2-aminobenzothiazole .

Uniqueness

What sets (2R)-2-[(2R)-2-amino-3-methylbutanamido]propanoic acid apart is its specific chiral configuration and the presence of both amino and carboxylic acid functional groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-4(2)6(9)7(11)10-5(3)8(12)13/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRXSKHRSXRCFC-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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